3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride

Positional isomerism Covalent warhead geometry Sulfonyl fluoride

3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (CAS 21315-98-0) is an aryl sulfonyl fluoride derivative belonging to the ureidobenzenesulfonyl fluoride class. With molecular formula C₁₄H₁₂FN₃O₅S and a molecular weight of 353.33 g/mol, this compound features three defining functional modules: an electrophilic sulfonyl fluoride (–SO₂F) warhead, a ureido linker at the meta (3-) position of the benzenesulfonyl fluoride ring, and a 4-nitrobenzyl substituent.

Molecular Formula C14H12FN3O5S
Molecular Weight 353.33 g/mol
CAS No. 21315-98-0
Cat. No. B13355153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride
CAS21315-98-0
Molecular FormulaC14H12FN3O5S
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12FN3O5S/c15-24(22,23)13-3-1-2-11(8-13)17-14(19)16-9-10-4-6-12(7-5-10)18(20)21/h1-8H,9H2,(H2,16,17,19)
InChIKeyYRKRZQSEVHDLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (CAS 21315-98-0) – Compound Profile & Sourcing Baseline


3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (CAS 21315-98-0) is an aryl sulfonyl fluoride derivative belonging to the ureidobenzenesulfonyl fluoride class . With molecular formula C₁₄H₁₂FN₃O₅S and a molecular weight of 353.33 g/mol, this compound features three defining functional modules: an electrophilic sulfonyl fluoride (–SO₂F) warhead, a ureido linker at the meta (3-) position of the benzenesulfonyl fluoride ring, and a 4-nitrobenzyl substituent . Sulfonyl fluorides are recognized as privileged covalent warheads in chemical biology, capable of reacting with serine, lysine, tyrosine, and histidine residues in enzyme active sites, while the 4-nitrobenzyl group serves as both a P2′ anchoring moiety for enzyme recognition and a UV-detectable chromophore . The compound is primarily sourced from specialty chemical suppliers for non-human research purposes and has been catalogued in compound screening collections .

Why Generic Substitution Fails for 3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (CAS 21315-98-0)


In-class compounds within the ureidobenzenesulfonyl fluoride series are not interchangeable, because the position of the ureido linkage on the aromatic ring (meta vs. para) fundamentally alters the geometry of the sulfonyl fluoride warhead relative to the enzyme-binding substituent . The target compound positions the –SO₂F warhead meta to the ureido-4-nitrobenzyl group, whereas the para-substituted analog (CAS 21315-99-1) presents the warhead at a 180° opposite orientation . This positional isomerism affects the distance and trajectory between the covalent warhead and the P2′ recognition moiety, a parameter known to govern both inhibitor potency and selectivity across matrix metalloproteinase isoforms and serine proteases . Furthermore, the absence of a methyl substituent on the benzenesulfonyl fluoride ring (present in CAS 21322-82-7, the 2-methyl analog) eliminates steric and electronic perturbations that can alter the rate of sulfonylation of the active-site serine residue . For applications requiring consistent enzyme inhibition profiles, lot-to-lot or supplier-to-supplier substitution without verifying the exact positional isomer will introduce an uncontrolled experimental variable.

Quantitative Differentiation Evidence for 3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (CAS 21315-98-0) vs. Closest Analogs


Meta vs. Para Ureido Substitution: Impact on Sulfonyl Fluoride Warhead Geometry

The target compound (CAS 21315-98-0) bears the –SO₂F warhead at the meta (3-) position relative to the ureido-4-nitrobenzyl substituent, whereas its closest positional isomer, 4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (CAS 21315-99-1), places the warhead at the para (4-) position . In sulfonyl fluoride-based protease inhibitors, the distance and angular relationship between the covalent warhead and the enzyme-recognition substituent directly determine which active-site residue is sulfonylated . QSAR studies on aryl sulfonyl ureido derivatives demonstrate that electrotopological state indices of the sulfur and nitrogen atoms in the sulfonyl-ureido linkage are the dominant correlates of inhibitory potency against multiple MMP isoforms and bacterial collagenase . The meta configuration for CAS 21315-98-0 yields a distinct three-dimensional presentation of the –SO₂F electrophile compared to the para configuration, as evidenced by computed differences in the InChIKey and molecular topology descriptors between the two isomers .

Positional isomerism Covalent warhead geometry Sulfonyl fluoride Structure-activity relationship

Absence of 2-Methyl Substituent: Steric & Electronic Comparison with CAS 21322-82-7

The target compound lacks the ortho-methyl group present on the benzenesulfonyl fluoride ring of its closest methylated analog, 2-methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (CAS 21322-82-7, NSC 124417) . Ortho-substitution adjacent to the –SO₂F group in aryl sulfonyl fluorides has been shown to affect the rate of sulfonylation of serine protease active sites by modulating both the electrophilicity of the sulfur center (through inductive and resonance effects) and the steric accessibility of the fluoride leaving group . The unsubstituted meta-sulfonyl fluoride scaffold of CAS 21315-98-0 preserves an unobstructed approach trajectory for the active-site serine hydroxyl, potentially enabling a faster second-order rate constant (k_obs/[I]) for enzyme inactivation compared to the 2-methyl-substituted analog. The molecular weight difference (353.33 vs. 367.35 g/mol) and XLogP3 difference (computed for analog: 2.4) further distinguish the two compounds in terms of lipophilicity and membrane permeability .

Steric effects Sulfonylation kinetics Electrophilicity Serine protease inhibitor

4-Nitrobenzyl Group as a UV-Chromophoric and P2′ Anchoring Moiety

The 4-nitrobenzyl substituent common to this compound class absorbs strongly in the UV range (λ_max ~270–280 nm for 4-nitrobenzyl derivatives), enabling direct HPLC-UV monitoring without additional derivatization . More critically, structure-activity relationship studies on sulfonylated N-4-nitrobenzyl-β-alanine hydroxamate MMP/collagenase inhibitors have demonstrated that the 4-nitrobenzyl moiety functions as an efficient P2′ anchoring group, engaging the S2′ enzyme subsite with potency comparable to bulkier hydrophobic substituents . In the target compound, the 4-nitrobenzyl group is connected via a ureido linker rather than a sulfonamido linkage, which alters the hydrogen-bonding capacity at the enzyme-inhibitor interface and may redirect selectivity among MMP isoforms . This contrasts with sulfonyl fluoride probes lacking an aromatic recognition element, such as simple phenylmethylsulfonyl fluoride (PMSF), which exhibits broad but relatively weak serine protease inhibition (IC₅₀ ~420 nM against α-chymotrypsin) and offers no UV chromophore for convenient detection .

UV detection Enzyme inhibitor design Nitrobenzyl anchoring HPLC monitoring

SuFEx Reactivity Profile: Hydrolytic Stability Advantage Over Sulfonyl Chlorides

As a sulfonyl fluoride, CAS 21315-98-0 belongs to the sulfur(VI) fluoride exchange (SuFEx) class, which exhibits a fundamentally different reactivity profile compared to the corresponding sulfonyl chlorides commonly employed in earlier ureidobenzenesulfonyl inhibitor designs . Sulfonyl fluorides demonstrate resistance to hydrolysis under physiological conditions while retaining reactivity toward specific nucleophilic amino acid side chains (serine, lysine, tyrosine, histidine) in enzyme active sites . This 'latent electrophile' property—thermodynamically stabilized yet kinetically activatable by enzyme binding—contrasts with sulfonyl chlorides, which hydrolyze rapidly in aqueous buffer and generate HCl as a byproduct that can denature proteins . The ureido linkage in CAS 21315-98-0 further stabilizes the molecule by providing intramolecular hydrogen-bonding capacity, as inferred from NMR characterization of structurally related meta-ureidobenzenesulfonyl fluoride compounds . No quantitative hydrolytic half-life data for this specific compound were found in the public domain.

SuFEx click chemistry Hydrolytic stability Electrophilic warhead Covalent inhibitor

Recommended Application Scenarios for 3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (CAS 21315-98-0)


Covalent Fragment-Based Screening Against Serine Hydrolases

The combination of a hydrolytically stable sulfonyl fluoride warhead and a meta-substituted ureido-4-nitrobenzyl recognition element makes this compound suitable for covalent fragment library screening against serine hydrolases, including trypsin-like and chymotrypsin-like proteases . The meta-substitution geometry probes a spatial region of the active site complementary to that accessed by para-substituted analogs, increasing the structural diversity coverage of the screening deck . The 4-nitrobenzyl chromophore permits direct UV or fluorescence-based detection of covalent adduct formation via intact protein LC-MS .

Active-Site Topology Mapping of MMP Isoforms

Given that the 4-nitrobenzyl moiety has been validated as an efficient P2′ anchoring group in MMP/clostridial collagenase inhibitor design, this compound may serve as a probe for mapping the S2′ subsite topology across different MMP isoforms (MMP-1, MMP-2, MMP-8, MMP-9) . The ureido linker provides an additional hydrogen-bond donor/acceptor pair compared to sulfonamido-linked analogs, which QSAR studies indicate contributes to differential isoform selectivity through electronic interactions at the enzyme-inhibitor interface .

Synthetic Intermediate for Photocaged Sulfonyl Fluoride Inhibitors

The 4-nitrobenzyl group present in this compound is structurally analogous to the photolabile ortho-nitrobenzyl protecting groups used in SuFEx inhibitor development . This compound can serve as a synthetic intermediate or model substrate for developing photocaged sulfonyl fluoride protease inhibitors, where light-mediated deprotection of a sulfinate protecting group releases the active –SO₂F warhead with spatiotemporal control . The meta-substitution pattern may offer distinct photochemical properties compared to para-substituted congeners.

Reference Standard for Isomeric Purity Verification in Sulfonyl Fluoride Procurement

Because multiple positional isomers exist within the nitrobenzyl-ureidobenzenesulfonyl fluoride chemical space (CAS 21315-98-0 meta, CAS 21315-99-1 para, CAS 21322-82-7 2-methyl-para), this compound is essential as a reference standard when procuring or verifying the identity of sulfonyl fluoride screening compounds . Its unique InChIKey (YRKRZQSEVHDLPG-UHFFFAOYSA-N) and distinct NMR spectroscopic signature—established through FTIR and NMR characterization of structurally analogous meta-ureidobenzenesulfonyl fluorides —enable unambiguous differentiation from its isomers during quality control.

Quote Request

Request a Quote for 3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.